(2-Methylthiophen-3-yl)boronic acid
Overview
Description
“(2-Methylthiophen-3-yl)boronic acid” is a chemical compound with the molecular formula C5H7BO2S . It is used as a reagent in the preparation of functionalized heterocycles as antiviral agents .
Synthesis Analysis
Boronic acids, including “(2-Methylthiophen-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(2-Methylthiophen-3-yl)boronic acid” is 141.99 g/mol . The InChI code is 1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 . The canonical SMILES is B(C1=C(SC=C1)C)(O)O .Chemical Reactions Analysis
Boronic acids, such as “(2-Methylthiophen-3-yl)boronic acid”, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Physical And Chemical Properties Analysis
“(2-Methylthiophen-3-yl)boronic acid” has a topological polar surface area of 68.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .Scientific Research Applications
Electrochromic Polythiophenes
- Electrochromic Applications : The electrochemical polymerization of thiophene derivatives in boron trifluoride ethylether (BFEE) produces high-quality, homogenous, and smooth electroactive and electrochromic films. These films exhibit distinctive color changes and can be used in electrochromic applications (Alkan, Cutler, & Reynolds, 2003).
Fluorescent Copolymers
- Fluorescent Properties : Poly(3-methylthiophene-co-benzanthrone), a novel copolymer, demonstrates considerable fluorescence, good redox activity, high thermal stability, and electrical conductivity. It shows potential for use as a green or yellow-green light emitter in various applications (Yue et al., 2009).
Impedance and Morphology Studies
- Electrochemical Polymerization : The study of 3-methylthiophene polymerized in different ratios of BFEE in acetonitrile (ACN) reveals insights into the impedance and polymer morphology, which can influence applications in electronic devices (Dolaş & Sarac, 2014).
Catalysis and Chemical Synthesis
- Boronic Acid Catalysis : Boronic acids, including derivatives of thiophene, have been shown to catalyze various chemical reactions, including aza-Michael additions, highlighting their potential in synthetic organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
- Selective Fluorescent Chemosensors : Boronic acid derivatives, including those from thiophene, are used in the detection of carbohydrates and bioactive substances, showing promise in biomedical sensing applications (Huang et al., 2012).
Polymer Films with High Strength
- High Strength Conductive Properties : Electrochemical polymerization of 3-methylthiophene in the presence of boron fluoride-ethyl ether results in polythiophene films with high tensile strength and flexibility, suitable for use in advanced materials applications (Zhou, Jin, & Xue, 1996).
Biomedical Applications
- Boronic Acid Polymers in Medicine : Boronic acid-containing polymers, derived from compounds like thiophene, have been explored for their use in treating diseases such as HIV, obesity, diabetes, and cancer, indicating their biomedical potential (Cambre & Sumerlin, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZXRAJFXAKLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619418 | |
Record name | (2-Methylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiophen-3-yl)boronic acid | |
CAS RN |
177735-10-3 | |
Record name | (2-Methylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylthiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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